
Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate
Übersicht
Beschreibung
Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate is a useful research compound. Its molecular formula is C16H30N2O4 and its molecular weight is 314.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
- One study suggests that a similar compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (referred to as the M4 compound), acts as both a β-secretase and an acetylcholinesterase inhibitor . It prevents amyloid beta peptide (Aβ) aggregation and fibril formation from Aβ 1-42.
Target of Action
Biochemische Analyse
Biochemical Properties
Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. This interaction is crucial for the efficient production of peptides with high purity and yield .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups during peptide synthesis ensures that the resulting peptides can effectively interact with cellular receptors and enzymes, thereby influencing various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group binds to amino groups, preventing them from participating in unwanted reactions. This selective binding is essential for the compound’s role in peptide synthesis, as it ensures the correct formation of peptide bonds. Additionally, the compound may inhibit or activate certain enzymes, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its protective properties for amino groups, ensuring consistent results in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic pathways. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions are crucial for maintaining the integrity and functionality of synthesized peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on amino groups. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various biomolecules involved in peptide synthesis. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target amino groups to exert its protective effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
methyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-16(2,3)22-15(20)17(4)10-8-12-18-11-7-6-9-13(18)14(19)21-5/h13H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKBURMQDNEOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCN1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724403 | |
| Record name | Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-13-8 | |
| Record name | Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441159.png)
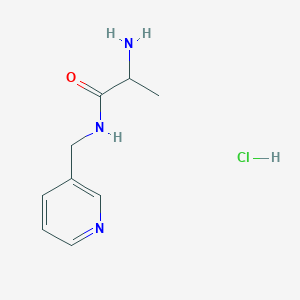
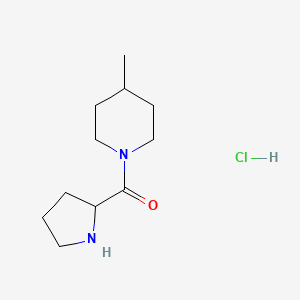
![2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441164.png)
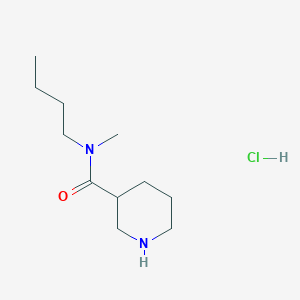
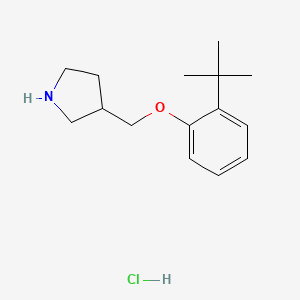
![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)
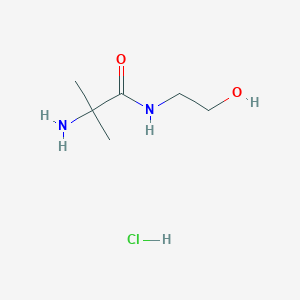

![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)
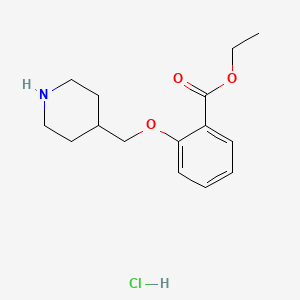
![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)
![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)

